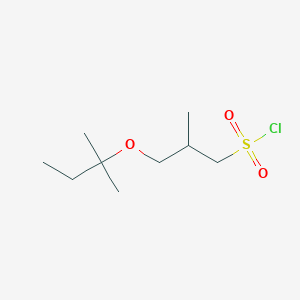
2-Azido-1,3,5-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1,3,5-trifluorobenzene is an organic compound with the molecular formula C6H2F3N3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an azido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3,5-trifluorobenzene typically involves the azidation of 1,3,5-trifluorobenzene. One common method is the nucleophilic substitution reaction where 1,3,5-trifluorobenzene is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of a fluorine atom with an azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-1,3,5-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-Azido-1,3,5-trifluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2-Azido-1,3,5-trifluorobenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trifluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azido-1,2,3-trifluorobenzene: Similar structure but different substitution pattern, which can lead to different reactivity and applications.
Uniqueness
2-Azido-1,3,5-trifluorobenzene is unique due to the combination of azido and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly useful in click chemistry and other applications where both azido and fluorine functionalities are desirable.
Propiedades
Fórmula molecular |
C6H2F3N3 |
|---|---|
Peso molecular |
173.10 g/mol |
Nombre IUPAC |
2-azido-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C6H2F3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
Clave InChI |
SZTLXSATMGILQF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N=[N+]=[N-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B13559887.png)






![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)



